![molecular formula C12H14N2 B2815571 9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 16502-02-6](/img/structure/B2815571.png)
9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Overview
Description
“9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole” is a member of beta-carbolines . It has been used in the study of neurodegenerative diseases . This compound has also been associated with anti-cancer properties, specifically as a mitotic kinesin inhibitor .
Synthesis Analysis
The synthesis of this compound involves the introduction of an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .
Molecular Structure Analysis
The molecular structure of “9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole” is based on harmaline, harmine, harmalol, harman or a derivative of those parents .
Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its antiproliferative activity. All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells .
Scientific Research Applications
Anti-Cancer Agents
This compound has been used in the design and synthesis of novel anti-cancer agents . A series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed and synthesized, which showed high anti-tumor activity . These compounds showed moderate to excellent antiproliferative activity against cancer cells .
Alkaloid Synthesis
The compound has been employed in alkaloid synthesis . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used in medicine, as well as in agriculture as pesticides .
Neurodegenerative Diseases
Studies have been conducted using this compound in the context of neurodegenerative diseases . Neurodegenerative diseases are a heterogeneous group of disorders characterized by the progressive degeneration of the structure and function of the nervous system .
Mitotic Kinesin Inhibitor
It has been identified as a mitotic kinesin inhibitor . Kinesins are motor proteins that move along microtubule tracks, which are part of the cell’s cytoskeleton. They play key roles in intracellular transport and cell division .
Molecular Docking and MD Simulations
This compound has been used in molecular docking and molecular dynamics (MD) simulations . These are computational techniques used in drug discovery and molecular biology to study molecular interactions .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, including enzymes, receptors, and proteins involved in signal transduction .
Mode of Action
For instance, some compounds can inhibit or activate enzymes, modulate receptor activity, or interfere with signal transduction pathways .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as cell cycle arrest, apoptosis, or changes in gene expression .
Result of Action
Similar compounds have been found to exhibit anti-tumor activity, suggesting potential cytotoxic effects .
Future Directions
properties
IUPAC Name |
9-methyl-1,2,3,4-tetrahydropyrido[3,4-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-14-11-5-3-2-4-9(11)10-6-7-13-8-12(10)14/h2-5,13H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMNLEHELVDDKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCNC2)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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